molecular formula C2H2Br2ClNO B1426163 Dibromochloroacetamide CAS No. 855878-13-6

Dibromochloroacetamide

Cat. No.: B1426163
CAS No.: 855878-13-6
M. Wt: 251.3 g/mol
InChI Key: MBEDDIHHCDUVJV-UHFFFAOYSA-N
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Description

Dibromochloroacetamide: is a chemical compound belonging to the haloacetamides class. It is commonly found as a disinfection byproduct in drinking water. The compound has the molecular formula C₂H₂Br₂ClNO and a molecular weight of 251.3 g/mol . It is known for its biological activity and is used in various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromochloroacetamide can be synthesized through the halogenation of acetamide derivatives. The reaction typically involves the use of bromine and chlorine under controlled conditions to achieve the desired substitution on the acetamide structure .

Industrial Production Methods: Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize byproduct formation .

Chemical Reactions Analysis

Types of Reactions: Dibromochloroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromoacetic acid derivatives, while reduction can produce mono- or di-substituted acetamides .

Scientific Research Applications

Dibromochloroacetamide is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which dibromochloroacetamide exerts its effects involves its interaction with biological molecules. It can inhibit enzyme activity by binding to active sites, altering protein function. The compound also affects cellular pathways by inducing oxidative stress and disrupting redox homeostasis .

Comparison with Similar Compounds

Uniqueness: Dibromochloroacetamide’s unique combination of bromine and chlorine atoms provides distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for studying the combined effects of multiple halogens on chemical and biological systems .

Properties

IUPAC Name

2,2-dibromo-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2Br2ClNO/c3-2(4,5)1(6)7/h(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEDDIHHCDUVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Cl)(Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2Br2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001022667
Record name 2,2-Dibromo-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855878-13-6
Record name 2,2-Dibromo-2-chloroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001022667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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